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molecular formula C10H12N2O3 B8417242 3-Nitro-4-(propylamino)benzaldehyde

3-Nitro-4-(propylamino)benzaldehyde

Cat. No. B8417242
M. Wt: 208.21 g/mol
InChI Key: LOPVGDXYIZNBTQ-UHFFFAOYSA-N
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Patent
US04859684

Procedure details

(a-2) A mixture of 53.7 parts of 2-nitro-N-propyl-4-[(propylimino)methyl]benzenamine, 360 parts of concentrated hydrochloric acid and 300 parts of water was stirred and refluxed for 30 minutes. The reaction mixture was cooled and the product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 20.4 parts of 3-nitro-4-(propylamino)benzaldehyde; mp. 73.6° C. (int. 2)
[Compound]
Name
53.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nitro-N-propyl-4-[(propylimino)methyl]benzenamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH:10]=NCCC)[CH:7]=[CH:6][C:5]=1[NH:15][CH2:16][CH2:17][CH3:18])([O-:3])=[O:2].Cl.[OH2:20]>>[N+:1]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[NH:15][CH2:16][CH2:17][CH3:18])[CH:10]=[O:20])([O-:3])=[O:2]

Inputs

Step One
Name
53.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-nitro-N-propyl-4-[(propylimino)methyl]benzenamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=NCCC)NCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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